molecular formula C23H28N2O6 B245761 1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine

1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine

Cat. No. B245761
M. Wt: 428.5 g/mol
InChI Key: UJYYKKAGNDDXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine, also known as BDMBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDMBP belongs to a class of compounds called piperazine derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. 1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine has also been shown to interact with DNA and RNA, which may contribute to its biological activity.
Biochemical and physiological effects:
1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. 1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine in lab experiments is its ability to selectively target certain cells or tissues, which can improve the efficacy of drug delivery or cancer treatment. However, 1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine, including the development of new cancer therapies, the synthesis of novel materials with unique properties, and the exploration of 1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine's potential as a drug delivery vehicle. Additionally, further research is needed to fully understand the mechanism of action of 1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine and its potential side effects.

Synthesis Methods

1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine can be synthesized using a variety of methods, including the reaction of 2,6-dimethoxybenzoyl chloride with 1,4-bis(2-aminoethyl)piperazine in the presence of a base such as triethylamine. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine has been studied for its potential applications in a variety of scientific research areas, including cancer treatment, drug delivery, and material science. In cancer treatment, 1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In drug delivery, 1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine has been used as a carrier molecule to deliver drugs to specific cells or tissues. In material science, 1,4-Bis(2,6-dimethoxybenzoyl)-2-methylpiperazine has been used as a building block for the synthesis of novel materials with unique properties.

properties

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

[4-(2,6-dimethoxybenzoyl)-3-methylpiperazin-1-yl]-(2,6-dimethoxyphenyl)methanone

InChI

InChI=1S/C23H28N2O6/c1-15-14-24(22(26)20-16(28-2)8-6-9-17(20)29-3)12-13-25(15)23(27)21-18(30-4)10-7-11-19(21)31-5/h6-11,15H,12-14H2,1-5H3

InChI Key

UJYYKKAGNDDXCJ-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C(=O)C2=C(C=CC=C2OC)OC)C(=O)C3=C(C=CC=C3OC)OC

Canonical SMILES

CC1CN(CCN1C(=O)C2=C(C=CC=C2OC)OC)C(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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